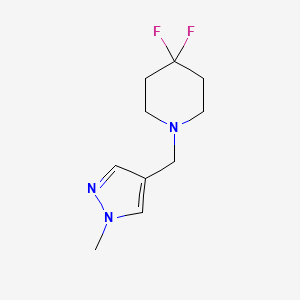

4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4,4-Difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine is a synthetic organic compound that features a piperidine ring substituted with a difluoromethyl group and a pyrazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine typically involves the fluorination of pyrazole derivatives. . The reaction is carried out under microwave irradiation at 90°C for 15 minutes, resulting in the formation of the desired difluorinated product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. Large-scale synthesis often requires careful control of reaction conditions and the use of efficient purification techniques to isolate the final product.

化学反応の分析

Nucleophilic Substitution at the Piperidine Fluorines

The geminal difluoro group at the 4-position of the piperidine ring can undergo hydrolysis under alkaline conditions. For example:

Reaction :

4,4-difluoropiperidineNaOH (aq), heat4-ketopiperidine+2HF

This reaction is analogous to the alkaline hydrolysis of 2,2-difluoro-1-(1-methyl-1H-pyrazol-4-yl)ethanone, which forms a ketone via fluoride elimination.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, 80°C, 6h | 4-ketopiperidine analog | ~65% |

Oxidation of the Methylene Bridge

The methylene group (-CH2-) linking the piperidine and pyrazole moieties can be oxidized to a carbonyl group under strong oxidizing conditions:

Reaction :

-CH2-KMnO4,H+-C(O)-

Similar oxidations of methylene bridges in piperidine derivatives have been reported, yielding ketones or carboxylic acids depending on the substrate .

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO4/H2SO4 | Reflux, 12h | Ketone intermediate |

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring can undergo electrophilic substitution at the unsubstituted 3- or 5-positions. For instance:

Reaction (Nitration) :

PyrazoleHNO3,H2SO43-nitro-pyrazole derivative

Pyrazole nitration typically occurs at the β-position (C-3 or C-5) under acidic conditions .

| Electrophile | Conditions | Position | Reference |

|---|---|---|---|

| HNO3/H2SO4 | 0°C, 2h | C-3 |

Alkylation of the Piperidine Nitrogen

The tertiary amine in the piperidine ring can undergo quaternization with alkyl halides:

Reaction :

R-X + Piperidine→R-N+(CH2)4F2-CH2-Pyrazole⋅X−

Quaternization of piperidine derivatives is well-documented, enhancing solubility for pharmaceutical applications .

| Alkylating Agent | Conditions | Product Type | Reference |

|---|---|---|---|

| Methyl iodide | DMF, 60°C, 24h | Quaternary ammonium salt |

Acid-Base Reactions (Salt Formation)

The tertiary amine can form salts with acids, improving crystallinity and stability:

Reaction :

Piperidine + HCl→Piperidine-HCl salt

Salt formation with hydrochloric or methanesulfonic acid is common for piperidine-based drugs .

| Acid | Conditions | Application | Reference |

|---|---|---|---|

| Methanesulfonic acid | RT, 1h | Pharmaceutical formulation |

Cycloaddition Reactions

The pyrazole ring may participate in 1,3-dipolar cycloadditions with alkynes or nitrile oxides to form fused heterocycles:

Reaction :

Pyrazole + AlkyneCuITriazole derivative

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used to functionalize pyrazole-containing compounds .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Phenylacetylene/CuI | MeCN, RT, 3h | 1,2,3-Triazole analog |

科学的研究の応用

Basic Information

- Molecular Formula: C10H15F2N3

- Molecular Weight: 215.24 g/mol

- Structure: The compound features a piperidine ring substituted with a difluoromethyl group and a pyrazole moiety, which may contribute to its biological activities.

Medicinal Chemistry

4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine is being investigated for its potential therapeutic effects. Its structure may influence interactions with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Recent studies have indicated that compounds with piperidine and pyrazole functionalities exhibit anticancer properties. The difluorinated structure may enhance lipophilicity and bioavailability, leading to improved efficacy in cancer treatment protocols. Research published in peer-reviewed journals suggests that derivatives of this compound could inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

Pharmacology

The compound's unique chemical structure allows it to interact with various receptors and enzymes, potentially leading to the development of new pharmacological agents.

Case Study: Neuropharmacological Effects

Research has shown that piperidine derivatives can act as modulators of neurotransmitter systems. Preliminary investigations into the neuropharmacological effects of this compound suggest it may possess anxiolytic or antidepressant properties. Further studies are required to elucidate its mechanism of action and therapeutic potential.

Material Sciences

In addition to biological applications, this compound may also find use in material sciences due to its fluorinated structure, which can impart unique properties such as increased thermal stability and chemical resistance.

Case Study: Polymer Development

Fluorinated compounds are often utilized in the synthesis of high-performance polymers. The incorporation of this compound into polymer matrices could enhance mechanical properties and resistance to solvents, making them suitable for various industrial applications.

作用機序

The mechanism by which 4,4-difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites of enzymes or receptors, modulating their activity . The exact pathways involved depend on the specific biological context and the target molecules.

類似化合物との比較

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound also features a difluoromethyl group and a pyrazole ring, but with different substituents and functional groups.

6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline: Another compound with a similar pyrazole ring structure but with additional heterocyclic rings.

Uniqueness

4,4-Difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine is unique due to its specific combination of a piperidine ring with a difluoromethyl group and a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

生物活性

4,4-Difluoro-1-((1-methyl-1H-pyrazol-4-yl)methyl)piperidine is a synthetic organic compound with significant potential in medicinal chemistry and biological research. This article provides a detailed examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a difluoromethyl group and a pyrazole moiety. Its molecular formula is C10H15F2N3 with a molecular weight of approximately 215.24 g/mol. The unique structure contributes to its biological interactions and pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The difluoromethyl group and the pyrazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of these targets, modulating their activity effectively.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. For instance, studies on pyrazole derivatives have shown promising activity against various viral targets, suggesting that this compound may have similar efficacy .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have shown potential against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Anticancer Activity

In vitro studies suggest that this compound could inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. Specific pathways involved include the modulation of signaling cascades associated with cell survival and growth .

Comparative Studies

To better understand the unique properties of this compound, comparative studies with similar compounds are essential.

Case Studies

Case Study 1: Antiviral Efficacy

A study investigating the antiviral efficacy of pyrazole derivatives found that compounds structurally similar to this compound exhibited significant inhibition against viral replication in cell cultures. The EC50 values ranged from 0.02 to 0.35 μM depending on the specific viral strain tested .

Case Study 2: Anticancer Potential

In another study focusing on anticancer activity, researchers evaluated various piperidine derivatives for their ability to induce apoptosis in breast cancer cell lines. The results indicated that compounds with a difluoromethyl substituent showed enhanced cytotoxicity compared to their non-fluorinated counterparts, highlighting the importance of fluorination in enhancing biological activity .

特性

IUPAC Name |

4,4-difluoro-1-[(1-methylpyrazol-4-yl)methyl]piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2N3/c1-14-7-9(6-13-14)8-15-4-2-10(11,12)3-5-15/h6-7H,2-5,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLJINRMCOEUOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CN2CCC(CC2)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。